1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)-

Description

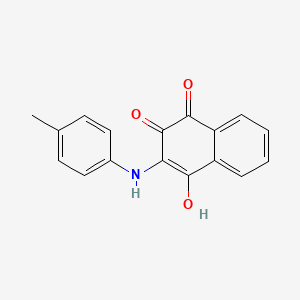

1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- is a naphthoquinone derivative characterized by a hydroxyl group at position 2 and a 4-methylphenylamino substituent at position 3. Naphthoquinones are renowned for their redox activity, antimicrobial properties, and roles as intermediates in organic synthesis. The hydroxyl and aryl amino groups in this compound suggest unique electronic and steric effects, distinguishing it from other naphthoquinones .

Properties

CAS No. |

135330-11-9 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-hydroxy-3-(4-methylanilino)naphthalene-1,2-dione |

InChI |

InChI=1S/C17H13NO3/c1-10-6-8-11(9-7-10)18-14-15(19)12-4-2-3-5-13(12)16(20)17(14)21/h2-9,18-19H,1H3 |

InChI Key |

LOGBYHDPBDTSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)C2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- typically involves the following steps:

Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.

Hydroxylation: The hydroxylation of 1,4-naphthoquinone at position 2 can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid.

Amination: The introduction of the 4-methylphenylamino group at position 3 is carried out through a nucleophilic substitution reaction. This involves reacting the hydroxylated naphthoquinone with 4-methylaniline in the presence of a suitable base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Hydroxyl groups at position 2 enhance antioxidant capacity (e.g., lapachol’s activity comparable to tocopherol ).

Physicochemical and Electrochemical Properties

- Solubility: Hydroxyl and amino groups increase polarity, improving solubility in polar organic solvents compared to alkyl or halogenated analogs (e.g., lapachol derivatives ).

- Redox Behavior: 2-Benzylamino-1,4-naphthalenedione exhibits two monoelectronic redox peaks in cyclic voltammetry, attributed to the quinone moiety’s reduction .

Biological Activity

1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)-, also known as 2-[(4-methylphenyl)amino]naphthalene-1,4-dione , is a synthetic organic compound with significant biological activity. Its unique structure, featuring a naphthalene core with a hydroxyl group and an amino group attached to a methyl-substituted phenyl ring, contributes to its diverse pharmacological properties. This article delves into its biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₇H₁₃NO₃

- Molecular Weight : 263.29 g/mol

- Density : 1.304 g/cm³

- Boiling Point : 432.3 °C at 760 mmHg

- Flash Point : 166.6 °C

Biological Activities

1,4-Naphthalenedione derivatives have been extensively studied for their biological activities, particularly in the context of cancer treatment and neuroprotection. The following are key findings regarding the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For example:

- Cell Proliferation Inhibition : A study demonstrated that derivatives of naphthoquinone effectively inhibit the proliferation of various human cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound showed an IC₅₀ value of approximately 1.99 μM against HT-29 cells, indicating strong cytotoxicity .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 1,4-Naphthalenedione | HT-29 | 1.99 ± 0.04 | Induces apoptosis |

| Plumbagin | HT-29 | 3.67 ± 0.46 | Induces apoptosis |

The mechanism of action involves the induction of apoptosis as evidenced by nuclear condensation and cell cycle arrest in the S phase .

Neuroprotective Effects

The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases. Its ability to scavenge free radicals contributes to its neuroprotective properties .

Synthesis Methods

The synthesis of 1,4-naphthalenedione derivatives typically involves:

- Oxidative Reactions : Reacting naphthalene with para-toluidine under oxidative conditions to yield the desired naphthoquinone derivative.

This synthesis approach allows for the modification of side chains to enhance biological activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Colon Cancer Treatment : A study focusing on the anticancer activity against colon cancer cells revealed that compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to shorter chains .

- Antimicrobial Properties : Other derivatives have shown significant antibacterial and antifungal activities, further illustrating the broad-spectrum potential of naphthoquinone compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-hydroxy-3-((4-methylphenyl)amino)-1,4-naphthalenedione and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione) as a precursor. Reaction with amines (e.g., 4-methylaniline) under mild conditions (room temperature, 6 hours) yields enamine derivatives. The reaction proceeds through nucleophilic attack on the 2-enol or 2-keto carbonyl group of lapachol, followed by dehydration. Recrystallization from EtOAc/hexane mixtures typically achieves high yields (77–94%) .

Q. How is the structural integrity of synthesized derivatives validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D homonuclear --COSY and heteronuclear --HMQC/HMBC experiments, is critical. These techniques resolve coupling patterns and assign carbon-proton correlations, particularly for distinguishing enamine vs. keto tautomers. For example, -NMR peaks at δ 160–180 ppm confirm quinone carbonyl groups, while amine-linked carbons appear at δ 40–60 ppm .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : A549 human lung adenocarcinoma cells (MTT assay, IC determination).

- Larvicidal Activity : Aedes aegypti larvae (LC measurement after 24–48 hours).

- Brine Shrimp Lethality : Artemia salina nauplii (mortality rates at 24 hours). Dose-response curves and probit analysis are used for statistical validation .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 4°C in a desiccator. Avoid contact with oxidizing agents (e.g., peroxides) and reducing agents (e.g., sodium borohydride), as redox reactions may degrade the quinone core. Use inert atmospheres (N/Ar) during sensitive reactions .

Advanced Research Questions

Q. How do substituents on the amine moiety influence bioactivity?

- Methodological Answer : Substituents modulate electron density and steric effects at the 3-position, altering interactions with biological targets. For instance:

- Morpholine/Piperidine Derivatives : Enhanced solubility via polar amine groups improves cytotoxicity (e.g., IC < 50 μM in A549 cells).

- 4-Methylphenyl Group : Hydrophobic interactions may enhance binding to enzyme active sites (e.g., α-glucosidase inhibition). Comparative SAR studies using Hammett constants or molecular docking can rationalize trends .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability.

- Pharmacokinetic Profiling : Assess metabolic pathways using liver microsomes or CYP450 assays.

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and target specificity .

Q. What computational methods are effective for predicting enzyme inhibitory activity?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with targets like acetylcholinesterase. Key steps:

Docking : AutoDock Vina or Schrödinger Suite to identify binding poses.

Binding Free Energy : MM-GBSA/PBSA to quantify affinity.

ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics .

Q. Why do reaction yields vary with different amines?

- Methodological Answer : Steric hindrance and basicity of amines affect nucleophilic attack efficiency. For example:

- Morpholine (94% yield) : Low steric bulk and high basicity favor keto-carbonyl attack.

- Piperidine (79% yield) : Moderate steric effects reduce reaction rates.

- Pyrrolidine (77% yield) : Increased ring strain may destabilize intermediates. Kinetic studies (e.g., monitoring by HPLC) can validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.